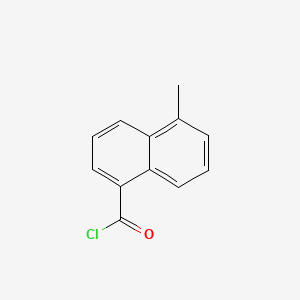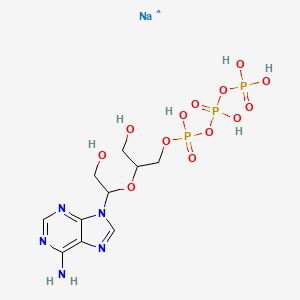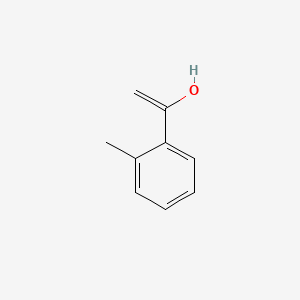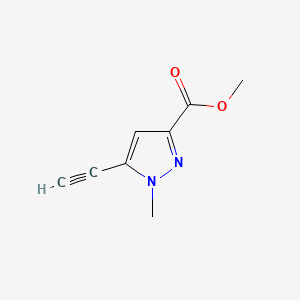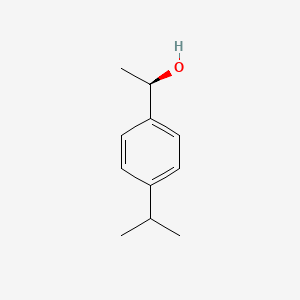![molecular formula C97H155N29O26S4 B561579 [Ala17]-MCH CAS No. 359784-84-2](/img/new.no-structure.jpg)
[Ala17]-MCH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ala17]-Melanin-Concentrating Hormone is a synthetic peptide derived from the hypothalamic neuropeptide hormone melanin-concentrating hormone. It is a selective ligand for melanin-concentrating hormone receptor 1, showing high affinity for this receptor over melanin-concentrating hormone receptor 2 . The compound is used primarily in scientific research to study the functions and mechanisms of melanin-concentrating hormone receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[Ala17]-Melanin-Concentrating Hormone is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of [Ala17]-Melanin-Concentrating Hormone follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
[Ala17]-Melanin-Concentrating Hormone primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of [Ala17]-Melanin-Concentrating Hormone involves the use of reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for coupling reactions, and trifluoroacetic acid for deprotection steps. The reactions are carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major product formed from the synthesis of [Ala17]-Melanin-Concentrating Hormone is the peptide itself. Side products may include truncated or misfolded peptides, which are removed during the purification process .
Applications De Recherche Scientifique
[Ala17]-Melanin-Concentrating Hormone is widely used in scientific research to study the functions of melanin-concentrating hormone receptors. It is employed in various fields including:
Chemistry: To investigate the binding properties and selectivity of melanin-concentrating hormone receptors
Biology: To study the role of melanin-concentrating hormone in regulating feeding behaviors and energy metabolism
Medicine: To explore potential therapeutic applications for disorders related to melanin-concentrating hormone signaling
Industry: As a tool in drug discovery and development for targeting melanin-concentrating hormone receptors
Mécanisme D'action
[Ala17]-Melanin-Concentrating Hormone exerts its effects by binding to melanin-concentrating hormone receptor 1, a G protein-coupled receptor. Upon binding, it inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels. Additionally, it stimulates intracellular calcium flux, which is involved in the neuronal regulation of food consumption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melanin-Concentrating Hormone: The natural ligand for melanin-concentrating hormone receptors.
[Ala17]-Melanin-Concentrating Hormone Trifluoroacetate: A similar compound with a trifluoroacetate salt form
Uniqueness
[Ala17]-Melanin-Concentrating Hormone is unique due to its high selectivity for melanin-concentrating hormone receptor 1 over melanin-concentrating hormone receptor 2. This selectivity makes it a valuable tool for studying the specific functions of melanin-concentrating hormone receptor 1 without interference from melanin-concentrating hormone receptor 2 .
Propriétés
Numéro CAS |
359784-84-2 |
|---|---|
Formule moléculaire |
C97H155N29O26S4 |
Poids moléculaire |
2271.724 |
InChI |
InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |
Clé InChI |
IVEALEKXBDDRGB-UKPWUPKZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


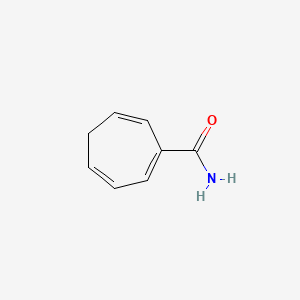
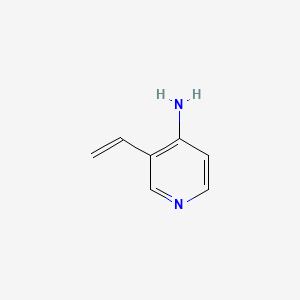
![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)
